

Fmoc-9-aminononanoic acid molecular weight

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Compound of Interest

Compound Name: *Fmoc-9-aminononanoic acid*

Cat. No.: *B1463676*

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An In-Depth Technical Guide to Fmoc-9-aminononanoic Acid

Introduction

Fmoc-9-aminononanoic acid is a synthetic amino acid derivative that serves as a crucial building block in various biochemical and pharmaceutical applications. It incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the terminal amine of a nine-carbon aliphatic chain, which also features a terminal carboxylic acid. This structure makes it an exceptionally versatile tool in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

This guide provides an in-depth overview of the physicochemical properties, key applications, and experimental protocols related to **Fmoc-9-aminononanoic acid** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Fmoc-9-aminononanoic acid is a white to off-white powder with well-defined chemical properties.^[1] Its long aliphatic chain imparts hydrophobicity, a characteristic that can be leveraged in the design of molecules intended to interact with nonpolar environments. The quantitative data for this compound are summarized below.

Property	Value	Reference(s)
Molecular Weight	395.5 g/mol	[2]
Alternate MW	395.6 g/mol	[1][3]
Molecular Formula	C ₂₄ H ₂₉ NO ₄	[1][2][3][4]
CAS Number	212688-52-3	[1][2][4]
Melting Point	124 - 128 °C	[1]
Purity	≥98% (by HPLC)	[1][3]
Appearance	White to off-white powder	[1]
Storage	-20°C or 0 - 8°C	[1][2]

Core Applications

The unique structure of **Fmoc-9-aminononanoic acid** makes it suitable for several advanced applications in chemical biology and drug discovery.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-9-aminononanoic acid is widely used as a spacer or a non-natural amino acid in the synthesis of peptides.[1] The Fmoc group provides a base-labile protecting group for the amine, which is stable under the acidic conditions sometimes used for side-chain deprotection.[5] This orthogonality is a cornerstone of modern Fmoc-based SPPS.[5] The long nine-carbon chain can be used to introduce a flexible, hydrophobic linker within a peptide sequence.

PROTAC Linker Synthesis

The compound is a valuable linker for the synthesis of PROTACs.[2][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. The aliphatic chain of Fmoc-9-aminonanoic acid can serve as the spacer connecting the target-binding ligand and the E3 ligase-binding ligand. The terminal functional groups (amine and carboxylic acid) allow for straightforward conjugation chemistry.[2]

Bioconjugation and Biomaterials

It is employed in bioconjugation to attach peptides to other molecules, such as fluorescent dyes, lipids, or nucleic acids.^[1] Its hydrophobic nature is also beneficial for creating self-assembling structures or peptide-based polymers for applications in drug delivery and tissue engineering.^[1]

Experimental Protocols

The following protocols are generalized methodologies that illustrate how **Fmoc-9-aminononanoic acid** is typically used in a laboratory setting.

Protocol 1: Incorporation of Fmoc-9-aminononanoic Acid into a Peptide via SPPS

This protocol describes the manual coupling of **Fmoc-9-aminononanoic acid** onto a resin-bound peptide chain.

Materials:

- Resin with N-terminal amine-deprotected peptide
- **Fmoc-9-aminononanoic acid**
- Coupling activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
- Solvent: N,N-Dimethylformamide (DMF), amine-free
- Deprotection solution: 20% piperidine in DMF (v/v)
- Washing solvent: Dichloromethane (DCM)

Procedure:

- Resin Preparation: Swell the peptide-bound resin in DMF for at least 30 minutes.

- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the existing peptide chain. Drain the vessel and repeat this step once more.
- **Washing:** Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine.
- **Activation of **Fmoc-9-aminononanoic Acid**:**
 - In a separate vessel, dissolve **Fmoc-9-aminononanoic acid** (3 equivalents relative to resin loading), HATU (2.95 equivalents), and DIPEA (6 equivalents) in DMF.
 - Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
- **Coupling:** Add the activated amino acid solution to the resin. Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
- **Washing:** Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents.
- **Confirmation (Optional):** Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Protocol 2: Deprotection of the Fmoc Group

This protocol is used to remove the Fmoc group from the newly added **Fmoc-9-aminononanoic acid** to allow for further chain elongation.

Procedure:

- Add the 20% piperidine in DMF solution to the resin from the previous step.
- Agitate for 5-10 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 5-10 minutes.

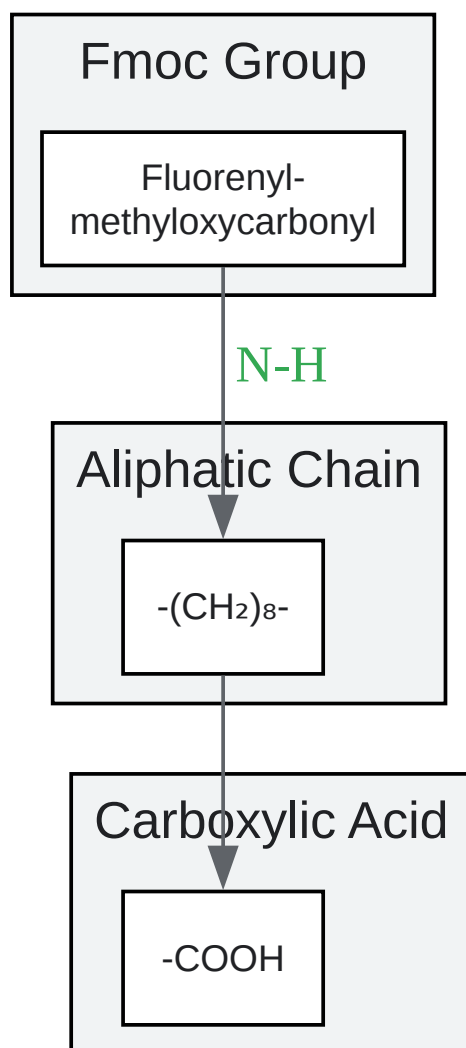
- Thoroughly wash the resin with DMF to remove all traces of piperidine, which is crucial for the subsequent coupling step.[7]

Visualizations

Chemical Structure

The diagram below illustrates the key components of the **Fmoc-9-aminononanoic acid** molecule: the Fmoc protecting group, the nine-carbon aliphatic chain (linker), and the terminal carboxylic acid.

Fmoc-9-aminononanoic Acid Structure

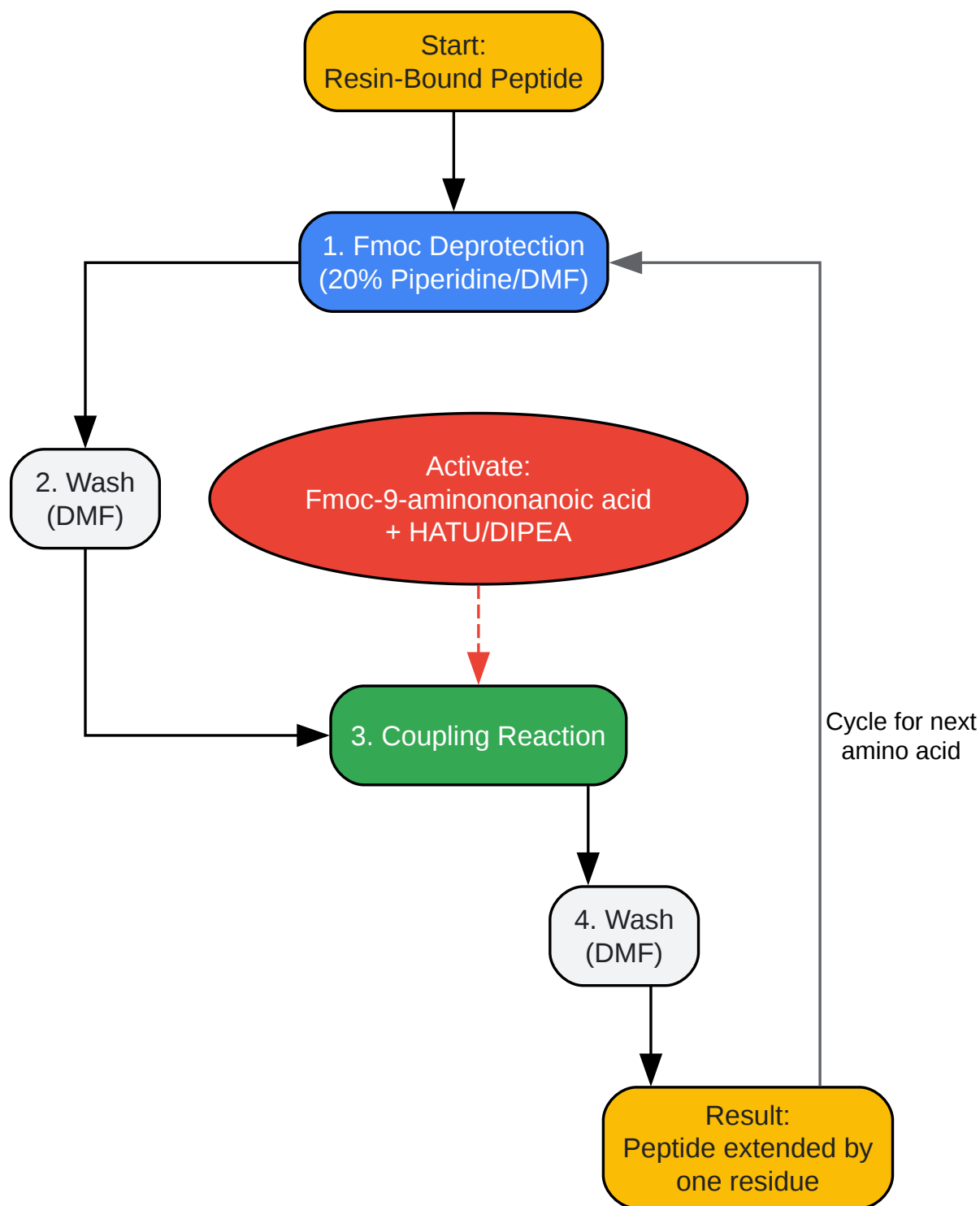


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Caption: Chemical structure of **Fmoc-9-aminononanoic acid**.

Workflow in Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the cyclical process of incorporating **Fmoc-9-aminononanoic acid** into a growing peptide chain on a solid support.

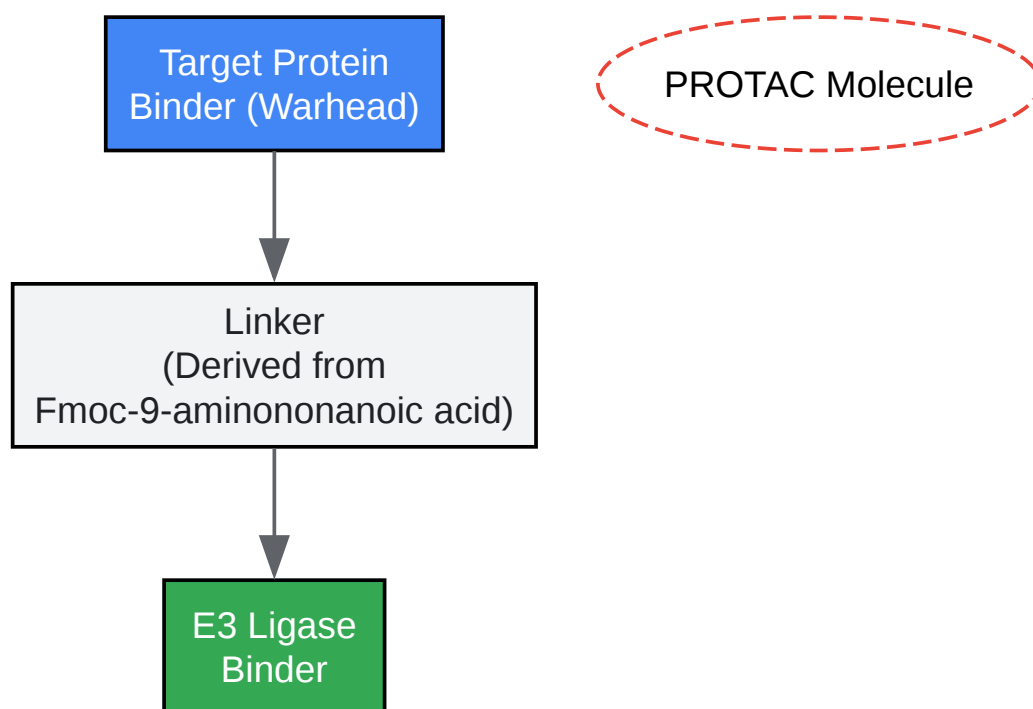


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Caption: Workflow for SPPS using **Fmoc-9-aminononanoic acid**.

Application as a PROTAC Linker

This diagram illustrates the logical role of **Fmoc-9-aminononanoic acid** as a component in a PROTAC, connecting a target protein binder to an E3 ligase binder.



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Caption: Role of **Fmoc-9-aminononanoic acid** as a PROTAC linker.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-9-aminononanoic acid, 212688-52-3 | BroadPharm [broadpharm.com]

- 3. scbt.com [scbt.com]
- 4. Fmoc-9-aminononanoic acid | CAS 212688-52-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. targetmol.cn [targetmol.cn]
- 7. chem.uci.edu [chem.uci.edu]
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